2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving malononitrile and a suitable aldehyde.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction with sulfur-containing reagents.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving o-aminothiophenol and a suitable carboxylic acid derivative.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide
- **2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide lies in its combination of functional groups and rings, which confer specific chemical properties and potential biological activities not found in similar compounds .
Properties
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6OS3/c21-8-11-17(15-6-3-7-28-15)12(9-22)19(26-18(11)23)29-10-16(27)25-20-24-13-4-1-2-5-14(13)30-20/h1-7H,10H2,(H2,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMHQTGXCNLKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CS4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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